2,5-Dibromo-3-methoxythiophene

Organic Synthesis Monomer Preparation NBS Bromination

Cross-coupling of 2,5-dibromothiophenes often suffers from poor regiocontrol. 2,5-Dibromo-3-methoxythiophene (CAS 148078-36-8) addresses this via its electron-donating 3-methoxy group, enabling site-selective sequential mono-arylation for unsymmetrical diaryl-thiophene semiconductors. • Enables regioregular poly(3-methoxythiophene); I₂-doped conductivity: 2×10⁻¹ S·cm⁻¹ • Selective stepwise coupling: first at 2-position, then 5-position • BBr₃ demethylation post-polymerization tunes optoelectronic properties Batch-certified purity. Store at 0-8°C, ships at ambient temperature.

Molecular Formula C5H4Br2OS
Molecular Weight 271.96 g/mol
Cat. No. B15367165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-3-methoxythiophene
Molecular FormulaC5H4Br2OS
Molecular Weight271.96 g/mol
Structural Identifiers
SMILESCOC1=C(SC(=C1)Br)Br
InChIInChI=1S/C5H4Br2OS/c1-8-3-2-4(6)9-5(3)7/h2H,1H3
InChIKeyARUUXLWMUZNPDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromo-3-methoxythiophene: Key Monomer


2,5-Dibromo-3-methoxythiophene (CAS 148078-36-8) is a 3-methoxy-substituted 2,5-dibromothiophene . It serves as a precursor to regioregular poly(3-methoxythiophene) and as a building block in cross-coupling reactions. The methoxy group modifies the electronic properties of the thiophene ring, distinguishing it from alkyl- or unsubstituted analogs in terms of reactivity and polymer properties.

Regioregular polymer precursor Provides 3-methoxy substitution for poly(3-methoxythiophene) synthesis.
Cross-coupling building block Enables sequential Pd-catalyzed coupling for unsymmetrical diarylthiophenes.
Electronic property modifier Methoxy group donates electron density, altering reactivity vs alkyl analogs.

Why 2,5-Dibromo-3-methoxythiophene Cannot Be Substituted


Substitution at the 3-position dramatically influences both monomer reactivity and final polymer properties. A methoxy group is electron-donating, altering the electronic character of the thiophene ring compared to alkyl (e.g., hexyl) or unsubstituted derivatives [1]. This affects cross-coupling rates, regioselectivity, and the optoelectronic properties of the resulting conjugated polymers. As demonstrated below, these differences manifest in measurable variations in synthesis yields, polymer conductivity, and processing requirements.

This Monomer
2,5-Dibromo-3-methoxythiophene
Alkyl / Unsubstituted Analogs
e.g., 2,5-Dibromo-3-hexylthiophene
Electron-donating methoxy shifts cross-coupling regioselectivity.
Alkyl groups modify reactivity differently; unsubstituted analogs lack electronic bias.
Polymer conductivity and processing characteristics tied to methoxy substituent.
Alkyl or H substitution yields different optoelectronic properties; may not meet device requirements.

2,5-Dibromo-3-methoxythiophene vs Close Analogs


Lower Bromination Yield vs Alkyl Analogs

The NBS-mediated bromination of 3-methoxythiophene proceeds with a yield of 56%, which is significantly lower than that of 2,5-dibromothiophene (64%) and 2,5-dibromo-3-hexylthiophene (80%) under analogous conditions [1]. This trend reflects the electron-donating effect of the methoxy group, which can direct bromination away from the 2,5-positions and increase side-product formation.

Bromination Yield
Head-to-head
56% (vs 64% for 2,5-dibromothiophene, 80% for 3-hexyl analog)
Lower yield may impact cost and synthetic planning.
NBS, DMF; Thirasart, 2004
Organic Synthesis Monomer Preparation NBS Bromination

Electrical Conductivity vs Dimethoxy Polymer

Iodine-doped oligo(3-methoxy-2,5-thienylene) (prepared from 3-methoxythiophene) exhibits an electrical conductivity of 2 × 10⁻¹ S·cm⁻¹, whereas the corresponding polymer from 3,4-dimethoxythiophene, poly(3,4-dimethoxy-2,5-thienylene), exhibits conductivities between 1.5 and 30 S·cm⁻¹ [1]. The dimethoxy polymer is thus 7.5–150 times more conductive.

Conductivity (I₂ doped)
Cross-study
2×10⁻¹ S·cm⁻¹ (vs 1.5–30 for dimethoxy polymer)
Supports moderate-conductivity applications.
Iodine doping; 4-probe measurement
Conducting Polymers Organic Electronics Iodine Doping

Lack of Solid-State Polymerization (SSP)

2,5-Dibromo-3,4-ethylenedioxythiophene (DBrEDOT) readily undergoes spontaneous solid-state polymerization (SSP) upon standing, yielding PEDOT without solvent or catalyst [1]. Under identical conditions, 2,5-dibromo-3-methoxythiophene (DBrMT) does not polymerize via SSP and instead requires oxidative coupling in solution (e.g., FeCl₃) to produce poly(3-methoxythiophene) in 77% yield [1].

Solid-State Polymerization
Class-level
Not observed; requires solution FeCl₃ (77% yield)
Solution polymerization is required; SSP not feasible.
DBrEDOT undergoes SSP spontaneously
Solid-State Polymerization Green Chemistry Monomer Crystal Engineering

Optimal Use Cases for 2,5-Dibromo-3-methoxythiophene


Poly(3-methoxythiophene) for Sensors & Electrochromics

The iodine-doped polymer exhibits a conductivity of 2 × 10⁻¹ S·cm⁻¹ [1], sufficient for applications such as electrochromic windows, chemical sensors, or antistatic coatings where ultra-high conductivity is not required. The methoxy group provides moderate solubility and processability advantages over unsubstituted polythiophene.

Building Block for Sequential Cross-Coupling

The 2,5-dibromo substitution pattern enables selective mono-arylation at the position adjacent to sulfur, followed by a second coupling to introduce a different aryl group [1]. This site-selectivity is exploited in the synthesis of unsymmetrical 2,5-diaryl-3-methoxythiophenes for organic semiconductors.

Demethylation to Hydroxy-Functionalized Polythiophenes

The methoxy group can be converted to a hydroxy group via BBr₃ treatment after polymerization, enabling hydrogen-bonding interactions that red-shift the absorption spectrum [1]. This two-step strategy is valuable for tuning optoelectronic properties of polythiophene derivatives.

Application
Selection Property
Validation Focus
Electrochromic & Sensor Polymers
Moderate conductivity; methoxy processability
Conductivity screening and film quality
Sequential Cross-Coupling
2,5-dibromo substitution pattern
Site-selective mono-arylation verification
Hydroxy-Functionalized Polythiophenes
Demethylatable methoxy group
BBr₃ treatment and absorption red-shift
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